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Compound of Interest

Compound Name: Lophophorine

Cat. No.: B1675078 Get Quote

For researchers, scientists, and drug development professionals, the accurate identification

and differentiation of closely related psychoactive compounds are paramount for both

preclinical research and therapeutic development. This guide provides a comprehensive

comparison of Lophophorine with its primary structural analogs—Pellotine and Anhalonidine—

focusing on their analytical, pharmacological, and mechanistic distinctions. Experimental data

is presented to facilitate their unambiguous differentiation.

Lophophorine, a tetrahydroisoquinoline alkaloid found in cacti of the Lophophora genus, is

structurally similar to other alkaloids present in the same plant, notably Pellotine and

Anhalonidine. Despite their structural resemblance, these compounds exhibit distinct

pharmacological profiles, making their differentiation critical for research into their potential

therapeutic applications and mechanisms of action.

Chemical Structure and Physicochemical Properties
Lophophorine, Pellotine, and Anhalonidine share a common tetrahydroisoquinoline core. The

key structural differences lie in the substitution patterns on the aromatic ring and the nitrogen

atom. Lophophorine is a non-phenolic tetrahydroisoquinoline, whereas Pellotine and

Anhalonidine are phenolic, containing a hydroxyl group on the aromatic ring. Pellotine is the N-

methylated analog of Anhalonidine.

Table 1: Physicochemical Properties of Lophophorine and its Structural Analogs
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Property Lophophorine Pellotine Anhalonidine

IUPAC Name

4-Methoxy-8,9-

dimethyl-7,9-dihydro-

6H-[1][2]dioxolo[4,5-

h]isoquinoline

(1S)-6,7-Dimethoxy-

1,2-dimethyl-1,2,3,4-

tetrahydroisoquinolin-

8-ol

(1S)-1,2,3,4-

Tetrahydro-6,7-

dimethoxy-1-methyl-8-

isoquinolinol

Molecular Formula C₁₃H₁₇NO₃ C₁₃H₁₉NO₃ C₁₂H₁₇NO₃

Molar Mass 235.28 g/mol 237.30 g/mol 223.27 g/mol

Classification
Non-phenolic

Tetrahydroisoquinoline

Phenolic

Tetrahydroisoquinoline

Phenolic

Tetrahydroisoquinoline

Analytical Differentiation
The subtle structural differences between Lophophorine, Pellotine, and Anhalonidine allow for

their separation and identification using various analytical techniques. Gas chromatography-

mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear

magnetic resonance (NMR) spectroscopy are powerful tools for their differentiation.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of Lophophora alkaloids. The compounds

are separated based on their volatility and interaction with the GC column, and subsequently

identified by their characteristic mass spectra. While a direct comparative study with retention

times for all three compounds under identical conditions is not readily available in the literature,

general GC programs have been reported for peyote alkaloid analysis.

Experimental Protocol: GC-MS Analysis of Lophophora Alkaloids

Sample Preparation: Alkaloids are extracted from plant material using a solvent such as

methanol, followed by an acid-base extraction to purify the alkaloid fraction. The final extract

is dried and reconstituted in a suitable solvent for injection.

Gas Chromatograph (GC) Conditions:

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
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Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 150 °C, ramped at 4 °C/min to 280 °C,

and held for 20 minutes.

Carrier Gas: Helium.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-550.

The fragmentation patterns observed in the mass spectra are unique to each compound and

are crucial for their identification. The presence of a methyl group on the nitrogen in

Lophophorine and Pellotine will lead to characteristic fragmentation pathways that differ from

Anhalonidine.

High-Performance Liquid Chromatography (HPLC)
HPLC is another effective method for the separation and quantification of these alkaloids.

Reversed-phase HPLC with UV detection is commonly employed.

Experimental Protocol: HPLC Analysis of Lophophora Alkaloids

Sample Preparation: Similar to GC-MS, a purified alkaloid extract is prepared and dissolved

in the mobile phase.

HPLC Conditions:

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) in an isocratic

or gradient elution.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1675078?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Rate: 1.0 mL/min.

Detection: UV detector set at a wavelength appropriate for the analytes (e.g., 280 nm).

The different polarities of the three compounds, particularly the phenolic nature of Pellotine and

Anhalonidine compared to the non-phenolic Lophophorine, will result in different retention

times, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an excellent tool for the

unambiguous identification of these isomers. ¹H and ¹³C NMR spectra will show distinct

chemical shifts and coupling constants for the protons and carbons in each molecule.

Table 2: Key Differentiating NMR Spectral Data

Compound
Key ¹H NMR Signals (δ,
ppm)

Key ¹³C NMR Signals (δ,
ppm)

Lophophorine

Signals for the methylenedioxy

group protons. Aromatic

protons in a specific pattern. N-

methyl and C-methyl signals.

Characteristic signals for the

methylenedioxy carbon,

methoxy carbon, and aromatic

carbons.

Pellotine

Aromatic proton signals

influenced by the hydroxyl and

methoxy groups. N-methyl and

C-methyl signals.

Distinct chemical shifts for the

phenolic carbon and other

aromatic carbons.

Anhalonidine

Similar aromatic proton pattern

to Pellotine, but with a signal

for the NH proton instead of an

N-methyl group.

Absence of an N-methyl

carbon signal.

Pharmacological Differentiation
The most significant differences between Lophophorine, Pellotine, and Anhalonidine are

observed in their pharmacological activities. These differences are attributed to their distinct
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interactions with various neurotransmitter receptors.

Table 3: Comparative Pharmacological Profile

Parameter Lophophorine Pellotine Anhalonidine

Primary Effect

Convulsant in

animals, vasodilator in

humans[1]

Hypnotic/Sedative[2]

[3]
Sedative

Hallucinogenic Activity No No No

Receptor Affinity (Ki,

nM)
Data not available

5-HT₁D: 117, 5-HT₆:

170, 5-HT₇: 394

Potent 5-HT₇ inverse

agonist (Ki not

specified)

Functional Activity Unknown
5-HT₆ partial agonist,

5-HT₇ inverse agonist
5-HT₇ inverse agonist

Lophophorine: A CNS Stimulant
Lophophorine is reported to be highly toxic and acts as a convulsant in animals, producing

strychnine-like effects. In humans, it has been observed to cause vasodilation, headaches, and

a flushed feeling, but lacks hallucinogenic properties. The precise molecular targets and

signaling pathways underlying its convulsant activity are not well-elucidated but may involve

modulation of inhibitory or excitatory neurotransmission.

Pellotine and Anhalonidine: CNS Depressants
In contrast to Lophophorine, both Pellotine and Anhalonidine exhibit central nervous system

depressant effects.

Pellotine has been investigated for its hypnotic properties and was once marketed as a

sedative. It has been shown to be a selective ligand for several serotonin receptors, acting

as a partial agonist at the 5-HT₆ receptor and a potent inverse agonist at the 5-HT₇ receptor.

These interactions are believed to mediate its sleep-inducing effects.

Anhalonidine also produces sedative effects, although it is reported to be less potent than

Pellotine. It is a potent inverse agonist of the serotonin 5-HT₇ receptor, which likely
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contributes to its calming effects.

Signaling Pathways
The distinct pharmacological effects of these alkaloids can be traced back to their differential

engagement of specific signaling pathways.

Pellotine and Anhalonidine: Modulation of Serotonergic
Pathways
The hypnotic and sedative effects of Pellotine and Anhalonidine are primarily mediated through

their interaction with serotonin receptors, particularly the 5-HT₇ receptor. As an inverse agonist,

these compounds likely reduce the basal, constitutive activity of the 5-HT₇ receptor, which is

coupled to the Gs protein and stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By

inhibiting this pathway, Pellotine and Anhalonidine can modulate downstream neuronal activity,

leading to sedation.

Pellotine / Anhalonidine 5-HT7 Receptor
Inverse Agonism

Gs Protein
Inhibition

Adenylyl Cyclase
Inhibition of Activation

cAMP
Reduced Production

PKA
Reduced Activation

CREB Phosphorylation
Reduced Phosphorylation

Gene Expression
Altered Gene Expression

Sedation / Hypnotic Effect

Click to download full resolution via product page

Caption: Signaling pathway of Pellotine and Anhalonidine via 5-HT7 receptor inverse agonism.

Lophophorine: Postulated Mechanism of Convulsant
Action
The convulsant effects of Lophophorine suggest an interference with the delicate balance of

excitatory and inhibitory neurotransmission in the central nervous system. While the exact

mechanism is unknown, it could potentially involve antagonism of inhibitory neurotransmitter

receptors, such as GABA-A or glycine receptors, or potentiation of excitatory neurotransmitter

systems, such as the glutamate system.
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Caption: Postulated mechanisms for the convulsant action of Lophophorine.

Conclusion
Lophophorine, Pellotine, and Anhalonidine, while structurally similar, are clearly

distinguishable based on their analytical properties and, most notably, their pharmacological

effects. The non-phenolic nature and convulsant activity of Lophophorine contrast sharply with

the phenolic structure and sedative/hypnotic properties of Pellotine and Anhalonidine. These

differences are rooted in their distinct interactions with central nervous system receptors,

particularly serotonergic pathways. For researchers in pharmacology and drug development, a

thorough understanding of these differences, supported by the experimental methodologies

outlined in this guide, is essential for advancing the study of these and other related

tetrahydroisoquinoline alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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